Methyl 3-(4-tert-butylphenyl)propanoate is a chemical compound that has garnered attention in various fields due to its potential applications. While the provided papers do not directly discuss Methyl 3-(4-tert-butylphenyl)propanoate, they do provide insights into closely related compounds and their applications, which can be extrapolated to understand the broader context of Methyl 3-(4-tert-butylphenyl)propanoate's utility.
The copolymerization study1 suggests that compounds similar to Methyl 3-(4-tert-butylphenyl)propanoate can be used to create materials with enhanced stability. This has significant implications for the development of plastics and other polymeric materials that require resistance to heat and oxidation, potentially extending their lifespan and utility in various industries.
In the pharmaceutical context, analogs of Methyl 3-(4-tert-butylphenyl)propanoate have been explored for their biological activity. Specifically, 3-(2-aminocarbonylphenyl)propanoic acid analogs have been synthesized and evaluated for their affinity and antagonistic activity towards EP3 receptors2. These findings highlight the potential of Methyl 3-(4-tert-butylphenyl)propanoate analogs in the development of selective receptor antagonists, which could lead to new therapeutic agents.
The synthesis of antioxidants is another area where related compounds play a crucial role. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a compound with a similar structure, is a key raw material for the production of antioxidants such as 1010 and 10763 4. These antioxidants are important for protecting materials from oxidative damage, and the improved synthesis methods described in the papers3 4 could be applied to enhance the production efficiency of Methyl 3-(4-tert-butylphenyl)propanoate-related antioxidants.
The synthesis of methyl 3-(4-tert-butylphenyl)propanoate typically involves the esterification of 3-(4-tert-butylphenyl)propanoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid and is performed under reflux conditions to ensure complete conversion of the acid to the ester. Key parameters for this reaction include:
In industrial settings, continuous flow reactors may be used to enhance control over reaction parameters such as temperature and pressure, leading to improved yields and purity of the final product.
The molecular structure of methyl 3-(4-tert-butylphenyl)propanoate can be analyzed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The compound features:
The structural formula can be represented as follows:
Methyl 3-(4-tert-butylphenyl)propanoate participates in various chemical reactions:
The mechanism of action for methyl 3-(4-tert-butylphenyl)propanoate involves its interaction with biological systems. It can act as a substrate for esterases, leading to hydrolysis that releases the corresponding acid and alcohol. This hydrolysis can influence various biochemical pathways, particularly in metabolic studies where it may serve as a model compound for investigating enzyme-catalyzed reactions.
Methyl 3-(4-tert-butylphenyl)propanoate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and industrial processes.
Methyl 3-(4-tert-butylphenyl)propanoate has diverse applications across several fields:
The systematic classification of arylpropanoate esters has evolved significantly with advances in stereochemical understanding and functional group analysis. Methyl 3-(4-tert-butylphenyl)propanoate (CAS 1211-99-0) exemplifies this progression, featuring a phenylpropanoate backbone with a para-positioned tert-butyl substituent. Its IUPAC designation—methyl 3-(4-tert-butylphenyl)propanoate—precisely encodes three structural elements:
This nomenclature framework emerged from systematic studies on substituent effects in phenolic antioxidants. Early research revealed that para-alkyl groups (e.g., tert-butyl) confer radical-stabilizing steric hindrance while enhancing lipid solubility. Consequently, structural classifications prioritized:
Compound | Substituent Position | Key Structural Feature | Functional Impact |
---|---|---|---|
Methyl 3-(4-tert-butylphenyl)propanoate | para | tert-butyl + propanoate chain | Enhanced steric shielding, solubility |
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | para-hydroxy, meta-alkyl | Phenolic OH + dual alkyl groups | Superior radical scavenging capacity [10] |
Methyl 2-(4-tert-butylphenyl)acetate | para | Acetate chain | Reduced conjugation efficiency [7] |
The tert-butyl group’s role solidified through comparative studies showing its resistance to oxidative degradation versus linear alkyl chains (e.g., ethyl, methyl). This structural motif became a benchmark for oxidation-resistant polymers and stabilizers [4] [10].
Early industrial routes to Methyl 3-(4-tert-butylphenyl)propanoate relied on classical esterification: refluxing 3-(4-tert-butylphenyl)propanoic acid with methanol under acid catalysis (H₂SO₄/HCl). This method faced limitations, including:
A paradigm shift emerged with electrolytic methoxylation (patented 2012). This electrochemical process reacted 3-(4-tert-butylphenyl)propionaldehyde in methanol/electrolyte solutions (e.g., NaOAc), generating the ester via anodic oxidation at ambient temperatures. Key advantages included:
Parallel innovations addressed precursor synthesis. The Michael addition route (patented CN103664612A) adapted hindered phenol chemistry: reacting 2,6-di-tert-butylphenol with methyl acrylate under sodium methoxide catalysis. Though optimized for ortho-substituted antioxidants, it demonstrated broader applicability to para-systems via H-1,5 sigmatropic shifts [4].
Method | Catalyst/Reagents | Temperature | Yield | Purity Advantage |
---|---|---|---|---|
Electrolytic Methoxylation | Graphite anode, NaOAc/MeOH | 20–30°C | 85–90% | >98% para-isomer selectivity [2] |
Acid-Catalyzed Esterification | H₂SO₄, MeOH | 65°C (reflux) | 70–75% | Requires iterative water removal |
Transesterification | Al(OR)₃, higher alcohol | 110–120°C | 80–85% | Compatible with thermally sensitive substrates [5] |
Transesterification later provided a thermoneutral alternative: aluminum alkoxides catalyzed methyl ester formation from vinyl or benzyl precursors at 110–120°C. This circumvented hydrolysis equilibria and enabled continuous-flow processing [5].
These milestones reflect a broader trend: transitioning from batch-driven stoichiometric reactions to continuous catalytic processes that enhance para-isomer fidelity and reduce energetic costs. Today, electrolytic and catalytic methods dominate industrial production, underscoring the compound’s role in advancing synthetic green chemistry [2] [4] [5].
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